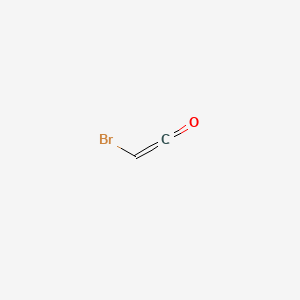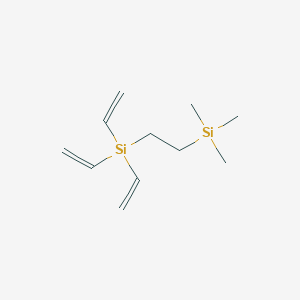![molecular formula C9H19N3OS2 B14432074 [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate CAS No. 82846-51-3](/img/structure/B14432074.png)
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C9H19N3OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propan-2-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced analytical techniques ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cellular functions and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate include:
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Nitrosamines: Known for their presence in various industrial and pharmaceutical products.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
82846-51-3 |
|---|---|
Fórmula molecular |
C9H19N3OS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
[nitroso(propan-2-yl)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-5-11(6-2)9(14)15-7-12(10-13)8(3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
SQLSZRDQEKVBDP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCN(C(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

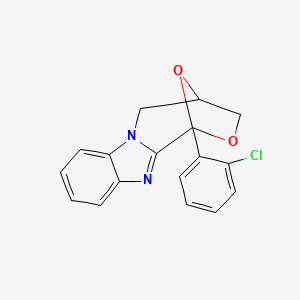
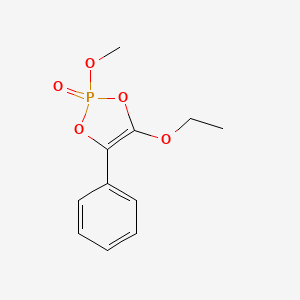
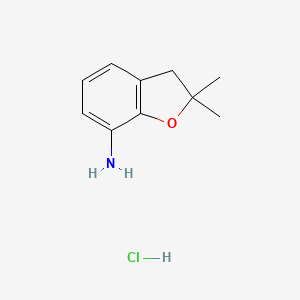
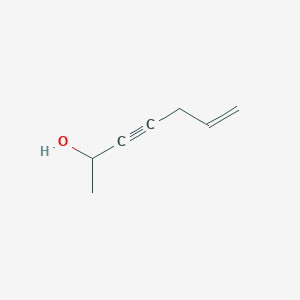
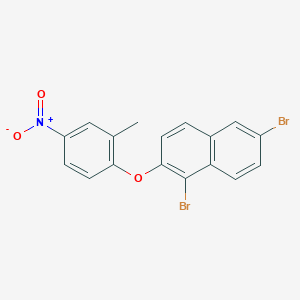
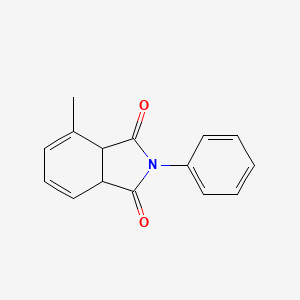
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
